molecular formula C21H21NO2S B11325927 N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11325927
M. Wt: 351.5 g/mol
InChI Key: QEGUYDBLEUJEFN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl-substituted phenyl group, a methoxy group, and a thiophen-2-ylmethyl group attached to the benzamide core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with 2-methoxyaniline to form N-(4-ethylphenyl)-2-methoxybenzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The final step involves the reaction of N-(4-ethylphenyl)-2-methoxybenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. In contrast, 2-chloro-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide contains a chloro group, which may lead to different reactivity and interactions with biological targets.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject for scientific research and development.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-3-16-10-12-17(13-11-16)22(15-18-7-6-14-25-18)21(23)19-8-4-5-9-20(19)24-2/h4-14H,3,15H2,1-2H3

InChI Key

QEGUYDBLEUJEFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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